Methyl 2-(pyridin-4-yl)benzoate
Description
Contextualization within Organic and Medicinal Chemistry Research
Substituted pyridine-benzoate systems are heterocyclic compounds that serve as crucial scaffolds in the development of new molecules. The pyridine (B92270) nucleus is a fundamental component in numerous natural products, including alkaloids and vitamins, as well as a wide array of pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov Its derivatives are noted for a diverse range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The incorporation of a benzoate (B1203000) moiety introduces a versatile functional group that can be modified to tune the molecule's electronic and steric properties, influencing its biological activity and material characteristics. The study of these combined systems is driven by the quest for novel drug candidates and functional materials. researchgate.netshreemlifesciences.com
Overview of Pyridine and Benzoate Moieties in Chemical Synthesis
In chemical synthesis, the pyridine ring is a six-membered heteroaromatic compound that is structurally similar to benzene (B151609) but with one nitrogen atom replacing a carbon-hydrogen unit. nih.gov This nitrogen atom imparts distinct reactivity; it makes the ring electron-deficient and generally facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The nitrogen's lone pair of electrons also gives pyridine its basic character, allowing it to act as a ligand in organometallic catalysis or to be functionalized through reactions at the nitrogen atom. nih.gov
The methyl benzoate moiety is an ester of benzoic acid. The ester group is a key functional group that can be synthesized through various methods, most commonly the Fischer esterification of a carboxylic acid with an alcohol. masterorganicchemistry.comyoutube.com This reaction is an acid-catalyzed equilibrium process. masterorganicchemistry.com The ester group itself can serve as a precursor for other functional groups or act as a directing group in electrophilic aromatic substitution on the benzene ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyridin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCMIANGNKZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543421 | |
| Record name | Methyl 2-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-16-9 | |
| Record name | Methyl 2-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of Methyl 2-(pyridin-4-yl)benzoate would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals would include:
A singlet for the methyl ester protons (-OCH₃).
A series of multiplets in the aromatic region corresponding to the protons on the benzoate (B1203000) and pyridine (B92270) rings. The substitution pattern would lead to complex splitting patterns due to spin-spin coupling between adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. Key expected signals would be:
A signal for the methyl ester carbon.
A signal for the carbonyl carbon of the ester group.
A set of signals for the aromatic carbons of both the benzene (B151609) and pyridine rings. The chemical shifts would be influenced by the substituent effects of the ester group and the nitrogen atom in the pyridine ring.
Advanced NMR Techniques
To unambiguously assign all proton and carbon signals, especially in cases of signal overlap in the aromatic region, advanced 2D NMR techniques would be indispensable. These include:
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the benzoate and pyridine fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the conformational arrangement of the two aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Vibrational Analysis and Band Assignments
The IR spectrum of this compound would be expected to show several key absorption bands:
A strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹.
C-O stretching vibrations for the ester group.
C=C and C=N stretching vibrations within the aromatic and pyridine rings.
C-H stretching and bending vibrations for the aromatic and methyl protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. For this compound (C₁₃H₁₁NO₂), the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (213.23 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as characteristic fragmentation of the pyridine and benzene rings.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a synthesized organic compound like this compound, this analysis is crucial for verifying its empirical formula. The process involves combusting a small, precisely weighed sample of the pure substance and quantitatively analyzing the resulting combustion products (typically carbon dioxide, water, and nitrogen oxides). The measured percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretical values calculated from the compound's proposed molecular formula.
For this compound, the molecular formula is established as C₁₃H₁₁NO₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight of the compound is approximately 213.23 g/mol .
Detailed Research Findings
The comparison between the calculated and experimentally determined elemental composition provides a critical checkpoint for the purity and structural integrity of a synthesized compound. A close agreement, typically within ±0.4%, between the found and calculated values is considered strong evidence for the correct synthesis of the target molecule. While specific experimental data from a research publication for this compound was not available within the searched resources, the theoretical values derived from its molecular formula serve as the benchmark for any future analysis.
The calculated elemental percentages for this compound are presented in the table below. These values are the standard against which laboratory results would be measured.
Interactive Data Table: Elemental Composition of this compound
Below is the theoretical elemental analysis data for the compound. Users can sort the table by element or percentage.
| Element | Symbol | Calculated (%) |
| Carbon | C | 73.23 |
| Hydrogen | H | 5.20 |
| Nitrogen | N | 6.57 |
| Oxygen | O | 14.99 |
Advanced Structural Elucidation and Solid State Characteristics
Hirshfeld Surface Analysis and Intermolecular InteractionsThis computational method, which relies on a known crystal structure, is used to visualize and quantify intermolecular interactions within a crystal. It provides a detailed fingerprint of these interactions, including their relative contributions to the overall crystal packing. Without the prerequisite crystallographic information for this compound, a Hirshfeld surface analysis cannot be performed.
As of the latest available data, a detailed crystallographic study and subsequent Hirshfeld surface analysis for the specific chemical compound This compound have not been reported in publicly accessible scientific literature.
Extensive searches for primary research articles detailing the crystal structure, intermolecular interactions, and quantitative contact contributions for this compound have been unsuccessful. While studies exist for structurally related molecules containing pyridine (B92270) and benzoate (B1203000) moieties, this specific isomer has not been the subject of a published single-crystal X-ray diffraction study. Such a study is a prerequisite for performing a Hirshfeld surface analysis, which provides a quantitative breakdown of intermolecular contacts.
Therefore, the requested article focusing on the "" and specifically the "Quantitative Analysis of Contact Contributions" for this compound cannot be generated at this time due to the absence of the necessary foundational experimental data.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction. DFT calculations would allow for a detailed exploration of Methyl 2-(pyridin-4-yl)benzoate's properties.
Geometry Optimization and Structural Parameter Prediction
A fundamental step in any computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in the this compound molecule that corresponds to the lowest energy state, its most stable conformation.
The optimization process would yield precise predictions of various structural parameters. These include:
Bond Lengths: The distances between the nuclei of bonded atoms (e.g., C-C, C-N, C=O, C-O, and C-H bonds).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C in the benzene (B151609) ring, C-N-C in the pyridine (B92270) ring, and O-C=O of the ester group).
These predicted parameters could then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
A theoretical study of this compound would calculate the energies of these orbitals.
A large HOMO-LUMO gap would suggest high stability and low reactivity, as more energy would be required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap would imply that the molecule is more prone to chemical reactions and can be more easily polarized.
The distribution of the electron density in the HOMO and LUMO would also reveal the likely sites for electrophilic and nucleophilic attack, respectively.
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions, particularly in non-covalent bonding, and for predicting the sites of electrophilic and nucleophilic attack.
For this compound, an MESP map would typically show:
Negative potential regions (red/yellow): These areas, rich in electrons, would likely be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack.
Positive potential regions (blue): These electron-deficient areas would be expected around the hydrogen atoms, particularly those on the aromatic rings, making them potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. This analysis offers detailed insights into charge distribution and delocalization effects within the molecule.
An NBO analysis of this compound would quantify:
Hybridization of atomic orbitals: Determining the sp-composition of the hybrid orbitals used in bonding.
Natural atomic charges: Providing a more chemically meaningful charge distribution than other methods like Mulliken population analysis.
Hyperconjugative interactions: Quantifying the stabilizing interactions arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. For instance, it could reveal interactions between the lone pairs of the ester oxygen atoms and the π* orbitals of the aromatic rings.
These interactions are crucial for understanding the molecule's stability and the influence of substituents on its electronic structure.
Based on the energies of the frontier orbitals, a set of global and local reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.
Global Reactivity Descriptors describe the reactivity of the molecule as a whole:
| Descriptor | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) | Measures the resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
Local Reactivity Descriptors , such as the Fukui function, would pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis would identify which specific atoms in the benzene and pyridine rings are most susceptible to attack, providing a more detailed picture of its reactivity than MESP alone.
Vibrational Frequency Calculations and Spectral Prediction
Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations not allign the fundamental vibrational modes of the molecule but also aid in the interpretation of experimental spectra. By using methods like Density Functional Theory (DFT), researchers can simulate the vibrational spectrum of this compound.
For aromatic compounds, the carbon-hydrogen (C-H) stretching vibrations are typically observed in the range of 3000–3100 cm⁻¹. Theoretical calculations for related benzoate (B1203000) structures have shown that scaled theoretical wavenumbers can achieve very good agreement with experimental values. The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model.
A detailed analysis of the vibrational modes of this compound would involve assigning the calculated frequencies to specific motions of the atoms, such as the stretching of the C=O bond in the ester group, the breathing modes of the phenyl and pyridine rings, and the various bending and torsional motions.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C-H Stretch | 3050 - 3100 |
| Benzene Ring | C-H Stretch | 3000 - 3050 |
| Ester Group | C=O Stretch | 1720 - 1740 |
| Ester Group | C-O Stretch | 1200 - 1300 |
| Methyl Group | C-H Stretch | 2850 - 2960 |
Note: These are typical ranges and specific calculated values would depend on the level of theory and basis set used.
Ab Initio and Other Quantum Chemical Methods
Ab initio quantum chemical methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of studying molecular properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, often used in conjunction with various basis sets (e.g., 6-311+G(d,p)), can be employed to calculate the electronic structure, geometry, and energies of this compound.
Density Functional Theory (DFT) stands out as a widely used method that balances computational cost with accuracy. Functionals like B3LYP are popular for these types of calculations. Such studies can determine key electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.
The molecular electrostatic potential map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom in the pyridine ring and the oxygen atoms of the ester group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic).
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping out the intricate details of chemical reaction mechanisms. For the synthesis of this compound, which can be formed via reactions like Suzuki coupling, computational studies can elucidate the step-by-step pathway, identify intermediates, and characterize transition states.
A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding the reaction's kinetics. Computational chemists locate transition states on the potential energy surface using various algorithms. Once a candidate structure is found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For a Suzuki coupling reaction to form this compound, key transition states would be associated with the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
For instance, in a potential synthesis pathway, DFT calculations could be used to compare the energy profiles of different catalytic systems or reaction conditions, thereby helping to identify the most efficient route to this compound.
Table 2: Hypothetical Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.5 |
| Intermediate | -5.2 |
| Transition State 2 | +10.8 |
| Products | -20.1 |
Note: This table represents a hypothetical reaction pathway for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.
Reaction Mechanisms and Organic Transformations
Aminolysis Reactions
Aminolysis is the process of converting an ester into an amide by reaction with an amine. This transformation is fundamental in the synthesis of a wide range of biologically and industrially important compounds.
Acid- and Base-Catalyzed Processes
The aminolysis of esters, including benzoates, can be facilitated by either acid or base catalysts. While direct aminolysis can be slow, catalysis enhances the reaction rate significantly. Organocatalysts like 2-pyridones have been shown to be effective bifunctional catalysts, activating both the ester and the amine through hydrogen bonding. nih.gov For instance, 6-halo-2-pyridones can catalyze the aminolysis of methyl and benzyl (B1604629) esters under operationally convenient conditions. nih.gov
Guanidine-based compounds, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are particularly effective bifunctional catalysts for the aminolysis of benzoates. mdpi.com The use of TBD is often crucial for the reaction to proceed, especially with less reactive esters. mdpi.com In general, base-catalyzed aminolysis involves the activation of the amine nucleophile, whereas acid catalysis proceeds by protonating the carbonyl oxygen of the ester, rendering it more electrophilic. While specific studies on Methyl 2-(pyridin-4-yl)benzoate are not extensively detailed in the provided context, the principles of ester aminolysis are broadly applicable. Heterogeneous catalysts like niobium pentoxide (Nb2O5) have also demonstrated high activity for the direct amidation of esters with amines under solvent-free conditions, which could be applicable to this substrate. researchgate.net
Hydrolysis of Ester Moiety
The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(pyridin-4-yl)benzoic acid, under either acidic or basic conditions. libretexts.org
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is consumed as a reactant. libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) to form the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. For many methyl benzoates, heating under reflux with aqueous NaOH in a solvent like methanol (B129727) is a common procedure. chemspider.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orglibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the catalyst is regenerated. libretexts.org To drive the equilibrium towards the products, a large excess of water is used. libretexts.org
High-temperature water (200–300 °C) can also promote the hydrolysis of methyl benzoates, even in the absence of traditional catalysts, offering a "green" alternative. psu.edu
Cyclization Reactions
The structure of this compound, or its hydrolyzed form, 2-(pyridin-4-yl)benzoic acid, makes it a suitable precursor for intramolecular cyclization reactions to form fused heterocyclic systems. For example, related structures like anthranilic esters (2-aminobenzoates) undergo cyclocondensation with N-pyridyl ureas to form quinazoline-2,4-diones. nih.gov While a direct example for this compound is not provided, its derivatives could potentially undergo similar annulation processes. The general strategy involves the formation of an intermediate that can undergo an intramolecular attack to form a new ring. For instance, if the pyridine (B92270) ring were modified or if another reactive group were introduced onto the benzene (B151609) ring, various cyclization pathways could be envisioned to construct polycyclic aromatic systems.
Derivatization Reactions
The two primary functional groups of this compound, the pyridine nitrogen and the methyl ester, can be selectively modified to create a diverse range of derivatives.
Modification at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. It can react with electrophiles without affecting the ester group under appropriate conditions.
N-Alkylation/Quaternization: The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This reaction introduces a positive charge into the molecule, significantly altering its electronic properties and solubility.
N-Oxidation: Reaction with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can convert the pyridine nitrogen into an N-oxide. This modification increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution.
Transformations of the Ester Group
The methyl ester group can be converted into a variety of other functional groups through nucleophilic acyl substitution or reduction. libretexts.org
Transesterification: By reacting this compound with another alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group. This reaction is an equilibrium process, often driven to completion by using the new alcohol as the solvent. libretexts.org
Amide Formation: As discussed in Section 6.1, the ester can be converted to a variety of amides by reacting with primary or secondary amines.
Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (2-(pyridin-4-yl)phenyl)methanol. This reaction proceeds via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.
Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C). libretexts.org This would yield 2-(pyridin-4-yl)benzaldehyde.
Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can react with the ester to form tertiary alcohols. The reaction involves two additions of the organometallic reagent to the carbonyl carbon.
Substitution on the Benzoate (B1203000) Ring
The benzoate ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such substitutions is dictated by the combined directing effects of the two substituents on the ring: the methyl ester group (-COOCH₃) at the C1 position and the pyridin-4-yl group at the C2 position.
Both the methyl ester and the pyridin-4-yl groups are generally considered to be electron-withdrawing groups, and as such, they deactivate the benzene ring towards electrophilic attack compared to benzene itself. organicchemistrytutor.comwikipedia.orglibretexts.org Deactivating groups typically direct incoming electrophiles to the meta position relative to themselves. organicchemistrytutor.comlibretexts.orgpressbooks.pub
In the case of this compound, the positions meta to the methyl ester are C3 and C5, while the positions meta to the pyridin-4-yl group are C4 and C6. Therefore, predicting the precise site of substitution requires a careful analysis of the interplay between their electronic and steric influences.
The methyl ester group deactivates the ring through its electron-withdrawing inductive (-I) and resonance (-M) effects. The pyridin-4-yl group, particularly when protonated under acidic reaction conditions, also acts as a strong deactivating group due to the positive charge on the nitrogen atom.
Considering the directing effects, the methyl ester at C1 directs incoming electrophiles to C3 and C5. The pyridin-4-yl group at C2 directs towards C4 and C6. This creates a scenario of competing directing effects. However, steric hindrance from the bulky pyridin-4-yl group at the C2 position is expected to significantly influence the regioselectivity. rsc.orgresearchgate.netnih.govresearchgate.net Attack at the C3 position is sterically hindered by the adjacent pyridin-4-yl group. Similarly, attack at the C6 position is also subject to some steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions, which are electronically favored by one of the groups and less sterically encumbered.
Regioselective Transformations
Regioselectivity refers to the preference for a chemical reaction to occur at one particular position or region of a molecule over others. In the context of this compound, regioselective transformations can be considered for both the benzoate and the pyridine rings.
As discussed in the previous section, electrophilic substitution on the benzoate ring is a key example of a regioselective transformation. The interplay of electronic and steric effects directs incoming electrophiles preferentially to the C4 and C5 positions.
Furthermore, the pyridine ring can also undergo regioselective reactions. The nitrogen atom in the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C4 of the pyridine ring). However, in this compound, the pyridine ring is attached at its C4 position to the benzoate ring. This leaves the C2, C3, C5, and C6 positions of the pyridine ring available for substitution. Under certain conditions, nucleophilic attack could be directed to the C2 and C6 positions of the pyridine ring.
Additionally, transformations involving the ester group are inherently regioselective. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(pyridin-4-yl)benzoic acid, occurs specifically at the ester functionality without affecting the aromatic rings under appropriate conditions.
Another aspect of regioselectivity arises in metal-catalyzed cross-coupling reactions. The C-H bonds on both the benzoate and pyridine rings can be selectively activated and functionalized. The presence of the ester and the nitrogen atom can be exploited to direct catalysts to specific C-H bonds, enabling the introduction of new substituents at desired positions. For instance, directed ortho-metalation could potentially be used to functionalize the C3 or C6 positions of the benzoate ring, or the C3 and C5 positions of the pyridine ring.
The following table summarizes the predicted regioselectivity for key transformations of this compound based on general principles of organic chemistry.
| Transformation | Reagent/Condition | Predicted Major Product(s) | Controlling Factors |
| Electrophilic Aromatic Substitution (on Benzoate Ring) | e.g., HNO₃/H₂SO₄ | Methyl 4-nitro-2-(pyridin-4-yl)benzoate and Methyl 5-nitro-2-(pyridin-4-yl)benzoate | Electronic directing effects of -COOCH₃ and pyridin-4-yl groups, steric hindrance. |
| Nucleophilic Aromatic Substitution (on Pyridine Ring) | e.g., Nu⁻ | Substitution at C2 and C6 positions of the pyridine ring. | Electronic nature of the pyridine ring. |
| Ester Hydrolysis | e.g., NaOH, H₂O then H₃O⁺ | 2-(Pyridin-4-yl)benzoic acid | Reactivity of the ester group. |
| Directed C-H Functionalization | e.g., Pd catalyst, directing group | Functionalization at positions ortho to the directing group (e.g., C3 of benzoate or C3/C5 of pyridine). | Coordination of the catalyst to a directing group. |
It is important to note that these are predicted outcomes, and the actual regioselectivity of any given reaction would need to be determined experimentally. The subtle balance of electronic and steric factors can lead to unexpected results, and reaction conditions can often be tuned to favor a particular regioisomer.
Ligand Chemistry and Coordination Complexes
Methyl 2-(pyridin-4-yl)benzoate as a Monodentate Ligand
In its most straightforward coordination mode, this compound acts as a monodentate ligand. fiveable.melibretexts.orgpurdue.edu Coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring, which possesses a readily available lone pair of electrons. jscimedcentral.com This mode of binding is common for pyridine-based ligands, which are known to form stable complexes with a wide range of metal ions. jscimedcentral.com
The nitrogen atom in the pyridine ring is sp² hybridized and is generally a good σ-donor, making it an effective Lewis base for coordination to metal centers. jscimedcentral.com The steric accessibility of the nitrogen atom in the 4-position of the pyridine ring further enhances its ability to act as a monodentate ligand, as there is minimal steric hindrance from the methyl benzoate (B1203000) substituent at the 2-position of the connected phenyl ring.
Potential as a Bidentate or Multidentate Ligand
While monodentate coordination through the pyridyl nitrogen is the most probable scenario, the molecular structure of this compound offers the potential for more complex binding modes. The carbonyl oxygen of the methyl ester group could also participate in coordination, leading to a bidentate chelate.
However, the formation of a stable chelate ring involving both the pyridyl nitrogen and the ester oxygen is sterically constrained. The flexibility of the bond between the pyridine and benzene (B151609) rings allows for some rotation, but forming a small, stable chelate ring with a single metal center would be challenging. A more plausible scenario for the involvement of the ester oxygen is in forming a bridging interaction between two or more metal centers, leading to the formation of coordination polymers. This bridging could occur in concert with the primary coordination through the pyridyl nitrogen.
Coordination with Transition Metal Ions
The versatile electronic properties and structural features of this compound make it an attractive ligand for a variety of transition metal ions. The interaction is primarily governed by the hard and soft acid-base (HSAB) principle. The pyridyl nitrogen, being a borderline base, can coordinate effectively with a range of transition metals. csic.es
For instance, with late transition metals such as Ag(I), which are soft acids, strong coordination through the pyridyl nitrogen is expected, potentially leading to linear or tetrahedral complexes depending on the stoichiometry. With borderline acids like Cu(II) and Zn(II), both monodentate and potentially bridging coordination modes could be accessible, leading to a variety of structures. csic.esresearchgate.net
Below is a table summarizing the potential coordination complexes of this compound with various transition metal ions, based on common coordination geometries.
| Metal Ion | Potential Complex Stoichiometry | Plausible Geometry |
| Ag(I) | [Ag(this compound)₂]⁺ | Linear |
| Cu(II) | [Cu(this compound)₄]²⁺ | Tetrahedral or Square Planar |
| Pd(II) | [Pd(this compound)₄]²⁺ | Square Planar |
| Pt(II) | [Pt(this compound)₄]²⁺ | Square Planar |
| Zn(II) | [Zn(this compound)₄]²⁺ | Tetrahedral |
This table presents hypothetical complexes and their likely geometries based on established principles of coordination chemistry.
Self-Assembly Processes in Coordination Chemistry
The ability of this compound to act as a directional ligand makes it a valuable component in the field of supramolecular self-assembly. researchgate.netnih.govmdpi.comrsc.org The defined vector of the pyridyl nitrogen donor atom allows for the predictable construction of larger, ordered structures from molecular precursors. researchgate.netnih.gov
When combined with metal ions that have specific coordination number and geometry preferences, this compound can drive the formation of discrete metallacycles or extended coordination polymers. researchgate.netrsc.org For example, a metal ion that prefers a linear coordination geometry, like Ag(I), could link two ligands to form a dimeric species. If a metal ion with a square planar preference is used, such as Pd(II) or Pt(II), self-assembly could lead to the formation of square-shaped metallacycles when combined with appropriate angular ligands.
Furthermore, if the weaker coordinating potential of the ester oxygen is harnessed for bridging interactions, this ligand could facilitate the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net The final architecture of these self-assembled structures is dictated by a combination of factors including the metal-to-ligand ratio, the coordination geometry of the metal ion, and the reaction conditions such as solvent and temperature.
Supramolecular Chemistry and Crystal Engineering
Design Principles for Supramolecular Assemblies
The design of supramolecular assemblies using Methyl 2-(pyridin-4-yl)benzoate is predicated on its identity as a versatile monodentate ligand. The key design principle lies in the strategic use of its pyridyl nitrogen atom, which acts as a primary coordination site for metal ions.
A notable strategy in the synthesis of coordination polymers involving this compound is its in situ formation. Researchers have successfully generated this compound through the esterification of its parent carboxylic acid, 2-(pyridin-4-yl)benzoic acid (pbaH), within the reaction vessel containing a metal salt. This method highlights a design approach where the ligand is formed under solvothermal conditions, immediately participating in the self-assembly of the final framework.
The ligand's structure, featuring a rigid angular connection between the phenyl and pyridyl rings, is another crucial design element. This inherent rigidity and defined geometry guide the directionality of coordination, influencing the resulting network's structure and dimensionality. The ester group, while not directly participating in primary coordination, plays a vital role in dictating crystal packing through weaker intermolecular interactions.
Role of Intermolecular Interactions in Crystal Packing
The aromatic rings of the ligand also contribute significantly through C–H···π interactions. These interactions, along with the hydrogen bonds, create a robust network of contacts that dictate the packing efficiency and stability of the crystalline material.
Table 1: Key Intermolecular Interactions in a Cd(II) Coordination Polymer with this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O) | Links adjacent 2D polymer layers into a 3D supramolecular network. |
| C-H···π Interaction | Aromatic C-H | Pyridyl Ring | Contributes to the stabilization of the crystal packing. |
Formation of Coordination Networks and Metal-Organic Frameworks (MOFs)
This compound has been successfully employed as a ligand to construct coordination networks. A prime example is its reaction with cadmium nitrate (B79036) under solvothermal conditions, where it is formed in situ from 2-(pyridin-4-yl)benzoic acid and methanol (B129727).
In this assembly, two this compound ligands and two nitrate anions coordinate to a single cadmium(II) center. The cadmium ion adopts a distorted octahedral geometry. Each metal center is linked to four other cadmium ions through bridging nitrate anions, while the this compound ligands act as monodentate terminal groups, decorating the resulting framework. This specific connectivity leads to the formation of a two-dimensional, layered coordination polymer.
The topological analysis of the aforementioned 2D cadmium-based network simplifies its complex structure into a more understandable pattern of nodes and linkers. In this case, the cadmium(II) ions can be considered as 4-connecting nodes. The network they form is a 2D layer with a (4,4) square-grid topology, often abbreviated as sql . This topology is a common and fundamental network type in crystal engineering, characterized by its grid-like arrangement of nodes and linkers. The this compound ligands, being terminal in this structure, are viewed as decorating this underlying sql net.
Proton Transfer Systems and Ionic Cocrystals
Based on available scientific literature, there is no specific information regarding the formation of proton transfer systems or ionic cocrystals involving this compound. Research has primarily focused on its application as a neutral ligand in the construction of metal-ligand coordination networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
